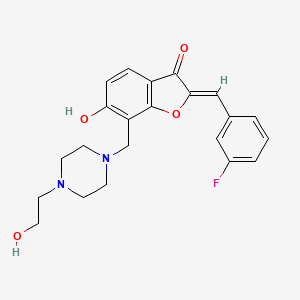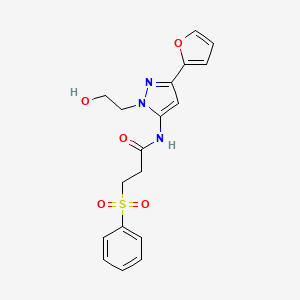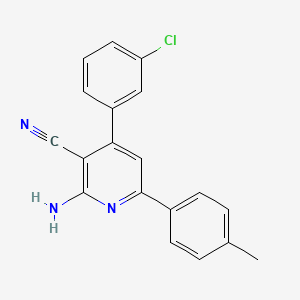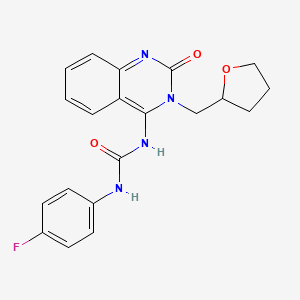![molecular formula C15H16ClN3O2 B3004771 4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 875159-02-7](/img/structure/B3004771.png)
4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H16ClN3O2 and its molecular weight is 305.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitors of Human Neutrophil Elastase
A study outlines the use of similar compounds as inhibitors of human neutrophil elastase (HNE), suggesting potential applications in treating diseases involving HNE activity. These compounds demonstrated inhibitory activity in fluorescent peptide substrate assays, indicating their potential for topical pulmonary applications via inhalation (Expert Opinion on Therapeutic Patents, 2009).
Chemosensor for Metal Ions
Another research explored the use of derivatives of this compound as chemosensors for metal ions. Specifically, they demonstrated sensitivity towards Hg2+ ions, exhibiting a noticeable color change in the presence of these ions, suggesting their potential in detecting environmental and biological levels of Hg2+ (Research on Chemical Intermediates, 2021).
Synthesis of Derivatives
Various studies have focused on synthesizing different derivatives of this compound for potential biological applications. For instance, some derivatives have been synthesized for their antimicrobial properties, indicating their potential use in bacterial and fungal growth inhibition (Phosphorus, Sulfur, and Silicon and the Related Elements, 2008).
Crystallographic Studies
Crystallographic studies of similar compounds have been conducted to understand their molecular structures better. Such studies are crucial for designing compounds with specific properties and applications in fields like material science and pharmaceuticals (Acta Crystallographica Section B-structural Science, 1993).
Photoluminescent Properties
Research into conjugated polymers containing derivatives of this compound revealed their photoluminescent properties. These findings suggest potential applications in electronic devices due to their good solubility, processability, and photochemical stability (Macromolecular Rapid Communications, 2000).
Mécanisme D'action
Target of Action
The compound, 4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. For instance, as a pyridopyrimidine derivative, it may inhibit dihydrofolate reductase (DHFR) with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, leading to the cessation of RNA and DNA synthesis .
Biochemical Pathways
The inhibition of the aforementioned targets affects various biochemical pathways. For example, the inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleotides required for DNA replication and RNA transcription . The inhibition of tyrosine kinases and other kinases disrupts multiple signaling pathways, leading to the suppression of cell growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, primarily due to the disruption of DNA and RNA synthesis . This makes it a potential candidate for the development of anticancer drugs .
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-5-3-4-6-10(9)16/h3-6,13H,2,7-8H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRFFYSIUJOSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)
![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)
![ethyl 2-(2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)acetate](/img/structure/B3004692.png)
![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3004694.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)
![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)





![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)

